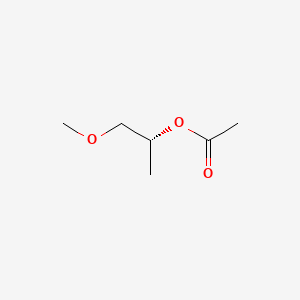

Methoxyisopropyl acetate, (R)-

CAS No.: 335203-11-7

Cat. No.: VC17075239

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 335203-11-7 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | [(2R)-1-methoxypropan-2-yl] acetate |

| Standard InChI | InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |

| Standard InChI Key | LLHKCFNBLRBOGN-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](COC)OC(=O)C |

| Canonical SMILES | CC(COC)OC(=O)C |

Introduction

Synthesis and Production Methods

Challenges in Enantiomer-Specific Synthesis

No peer-reviewed studies or patents detail the isolation or synthesis of (R)-methoxyisopropyl acetate. Industrial processes prioritize cost efficiency over enantiomeric purity, as the racemic mixture suffices for most solvent applications .

Applications in Industry and Technology

Solvent in Coatings and Inks

PGMEA’s dual solubility (polar esters and non-polar ethers) makes it ideal for high-performance coatings. It dissolves resins such as epoxy, acrylic, and polyurethane, enabling uniform film formation in automotive and industrial paints .

Electronics Manufacturing

In semiconductor lithography, PGMEA serves as a photoresist solvent. Its low metal ion content (<1 ppb) prevents contamination during silicon wafer processing . The (R)-enantiomer’s role, if any, remains unexplored.

Cosmetics and Personal Care

PGMEA functions as a viscosity-decreasing agent in nail polish, though its use is declining due to regulatory scrutiny. The European Chemicals Agency (ECHA) lists PGMEA as a skin irritant at concentrations >10% .

| Concentration (ppm) | Observed Effects | Source |

|---|---|---|

| 50–75 | Objectionable odor | |

| 150 | Eye/throat irritation | |

| 250 | Headache, lacrimation | |

| 750 | Extreme irritation | |

| 2050 | Severe respiratory discomfort |

Metabolism and Biodegradation

PGMEA is rapidly hydrolyzed to PGME in vivo, which is excreted unchanged or metabolized to propylene glycol . The (R)-enantiomer’s metabolic pathway is assumed identical to the (S)-form but lacks experimental validation.

Regulatory Status and Environmental Impact

Global Regulations

-

EU: Classified as a Category 2 skin irritant under CLP Regulation (EC) No. 1272/2008 .

-

US EPA: Listed on the Toxic Substances Control Act (TSCA) inventory; acceptable for industrial use with workplace exposure limits (50 ppm TWA) .

-

Asia: Widely used in electronics manufacturing under strict emission controls .

Environmental Persistence

PGMEA’s half-life in air is <1 day due to photodegradation. Aquatic toxicity is low (LC₅₀ for fish: >100 mg/L), but its high water solubility (19.8 g/L) necessitates wastewater treatment .

Research Gaps and Future Directions

The absence of enantiomer-specific data for (R)-methoxyisopropyl acetate represents a critical research gap. Key priorities include:

-

Enantioselective Synthesis: Developing chiral catalysts or chromatographic resolution methods.

-

Toxicokinetics: Comparing (R)- and (S)-enantiomer metabolism in mammalian models.

-

Applications in Chiral Chemistry: Exploring use as a solvent in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume